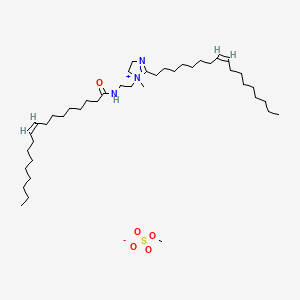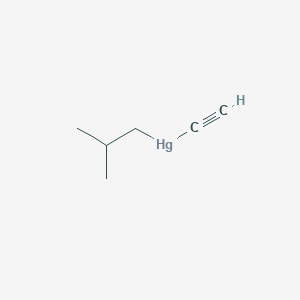
4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C10H14O3 It is known for its unique structure, which includes both methoxy and propoxy functional groups attached to a cyclohexadienone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one typically involves the reaction of 4-methoxyphenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexadienols or other reduced forms.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexadienols. Substitution reactions result in various derivatives with different functional groups.
科学的研究の応用
4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within cells. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on proteins or other biomolecules, modulating their activity and function.
類似化合物との比較
Similar Compounds
2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one: This compound has similar structural features but different functional groups, leading to distinct chemical properties and reactivity.
4-Propoxy-4-methoxy-2,5-cyclohexadien-1-one: Another closely related compound with similar functional groups but varying in the position of substitution.
Uniqueness
4-Methoxy-4-propoxycyclohexa-2,5-dien-1-one is unique due to its specific combination of methoxy and propoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its reactivity and interactions can be leveraged for desired outcomes.
特性
CAS番号 |
73010-53-4 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
4-methoxy-4-propoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O3/c1-3-8-13-10(12-2)6-4-9(11)5-7-10/h4-7H,3,8H2,1-2H3 |
InChIキー |
XOKNRJGPFGSOMZ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1(C=CC(=O)C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)
![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)

![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)



![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)
![1-[(Phenylthio)methyl]pyridinium](/img/structure/B14454668.png)





